molecular formula C7H13N3O B13337488 5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one

5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one

Cat. No.: B13337488
M. Wt: 155.20 g/mol
InChI Key: XXBJEVJQZUTGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of three nitrogen atoms and a ketone group within its molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one stands out due to its unique combination of nitrogen atoms and a ketone group within a spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

5,8-dimethyl-2,5,8-triazaspiro[3.4]octan-7-one

InChI

InChI=1S/C7H13N3O/c1-9-3-6(11)10(2)7(9)4-8-5-7/h8H,3-5H2,1-2H3

InChI Key

XXBJEVJQZUTGBC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C12CNC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.